molecular formula C10H11NO5S B1422309 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid CAS No. 1240527-08-5

2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid

Cat. No. B1422309
CAS RN: 1240527-08-5
M. Wt: 257.27 g/mol
InChI Key: HSFRMYSRFFROKC-UHFFFAOYSA-N
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Description

“2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid” is an organic compound . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is [(1,3-dihydro-2-benzofuran-5-ylsulfonyl)amino]acetic acid . The InChI code is 1S/C10H11NO5S/c12-10(13)4-11-17(14,15)9-2-1-7-5-16-6-8(7)3-9/h1-3,11H,4-6H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 257.27 .

Scientific Research Applications

Catalytic Applications

2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid and related compounds have been studied for their role in catalytic reactions. The catalytic activity of magnetic Fe3O4@Diatomite earth and acetic acid in the N-acylation of sulfonamides is one example. This process utilizes acetic acid as a solvent and features the use of magnetic composite Fe3O4@Diatomite as a conjugate proton super acid, facilitating the acylation of sulfonamide compounds (Ghasemi, Kowsari, & Hosseini, 2016).

Synthesis of New Compounds

Sulfonamide derivatives, including those related to 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid, have been synthesized for various applications. For instance, the synthesis of new pyrimidine derivatives and their antiproliferative activity against human cancer cell lines involve the condensation of sulfonamides with other chemicals, leading to the creation of compounds with potential medicinal properties (Awad et al., 2015).

Chemical Modification and Derivatization

The chemical modification and derivatization of sulfonamides, such as in the synthesis and derivatization of novel 4-aroylthiophene- and furan-2-sulfonamides, highlight another application. This methodology provides access to a variety of regioselectively-substituted heterocycles, expanding the possibilities for creating new chemical entities (Hartman & Halczenko, 2009).

Pharmaceutical Research

In pharmaceutical research, compounds related to 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid are explored for various therapeutic applications. For example, sulfonamides incorporating valproyl and other lipophilic moieties have been investigated for their anticonvulsant properties, illustrating the potential of sulfonamides in the development of new medications (Masereel et al., 2002).

Material Science

In material science, the study of sulfonated porous aromatic frameworks as solid acid catalysts showcases the use of sulfonamide derivatives in creating new materials with specific catalytic properties. Such materials have shown excellent performance in catalytic processes like the esterification of alcohols and acids (Goesten et al., 2016).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1,3-dihydro-2-benzofuran-5-ylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c12-10(13)4-11-17(14,15)9-2-1-7-5-16-6-8(7)3-9/h1-3,11H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFRMYSRFFROKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228043
Record name N-[(1,3-Dihydro-5-isobenzofuranyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240527-08-5
Record name N-[(1,3-Dihydro-5-isobenzofuranyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,3-Dihydro-5-isobenzofuranyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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